molecular formula C8H9NO2 B1198090 2-Amino-6-methylbenzoic acid CAS No. 4389-50-8

2-Amino-6-methylbenzoic acid

Cat. No.: B1198090
CAS No.: 4389-50-8
M. Wt: 151.16 g/mol
InChI Key: XHYVBIXKORFHFM-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring. This compound appears as a white crystalline powder and is slightly soluble in water but more soluble in organic solvents like methanol .

Biochemical Analysis

Biochemical Properties

2-Amino-6-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as peptide synthases, which facilitate the formation of peptide bonds. The compound’s amino group can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This compound has been observed to affect gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of certain genes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, this compound can exhibit threshold effects, where significant changes in cellular and physiological functions are observed. High doses of the compound can lead to toxic or adverse effects, such as cellular apoptosis or necrosis, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. The compound can also interact with cofactors such as NAD+ and FAD, influencing the redox state of cells. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby impacting the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, the compound can bind to transport proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-6-methylbenzoic acid involves the reaction of methylbenzoic acid with nitrous acid to form N-nitroso-methylbenzoic acid, which is then reduced to yield the desired product . Another method includes the reaction of methylbenzoic acid with silver nitrite, followed by reduction .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amino form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products:

Scientific Research Applications

2-Amino-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research explores its potential in drug development, particularly for its antimicrobial properties.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzoic acid
  • 2-Amino-6-nitrobenzoic acid
  • 2-Amino-3-methylbenzoic acid

Comparison: 2-Amino-6-methylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-amino-5-methylbenzoic acid, it has different steric and electronic properties, leading to distinct reactivity and applications .

Properties

IUPAC Name

2-amino-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVBIXKORFHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195979
Record name 6-Methylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4389-50-8
Record name 6-Methylanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methylbenzoic acid
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Synthesis routes and methods

Procedure details

To a methanolic solution (150 ml) of 6-methyl-2-nitrobenzoic acid (14.25 g) was added palladium-on-carbon (1.40 g) and the hydrogenation reaction was conducted at atmospheric temperature and pressure (hydrogen consumption 5.3 1). The catalyst was filtered off and the filtrate was concentrated under reduced pressure to provide the title compound as light-yellow solid (15.12 g; yield 100%). 1H-NMR (CDCl3) δ: 2.47(3H,s), 6.50(2H,t,J=8.1Hz), 7.00-7.07(4H,m).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing 2-amino-6-methylbenzoic acid?

A: A study [] describes a multi-step synthesis of this compound starting from 2-amino-6-nitroaniline. The process involves diazotization, conversion to cyanide, hydrolysis to the corresponding carboxylic acid, and finally, reduction using sodium sulfide (Na2S). The researchers optimized reaction conditions for each step, achieving a total yield of 38.1%. This method offers a viable route for obtaining the desired compound, although further optimization might be possible.

Q2: Has the sublimation behavior of this compound been studied?

A: Yes, researchers have investigated the sublimation thermodynamics of this compound []. Using the Knudsen mass-loss effusion technique, they determined the compound's vapor pressure at various temperatures. This data allowed them to calculate key thermodynamic parameters, including the standard molar enthalpy, entropy, and Gibbs energy of sublimation at 298.15 K. Understanding these properties is crucial for processes involving phase transitions, such as purification and deposition.

Q3: Can this compound be used to synthesize other valuable compounds?

A: Research suggests that this compound can serve as a starting material for synthesizing benzoxazinones []. By reacting it with 2,3,4,5,6-pentafluoro-benzaldehyde, researchers achieved nearly quantitative formation of 5-methyl-2-(perfluorophenyl)-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-one. The study explored the reaction mechanism using various spectroscopic techniques and DFT calculations, highlighting the crucial role of hydrogen bonding in directing the reaction pathway towards benzoxazinone formation. This approach provides a potentially valuable alternative to traditional metal-catalyzed methods for synthesizing these important compounds.

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